3.0‑Fold Superior Pgp Inhibition Potency vs. Verapamil (Clinical Reference) in MCF‑7/ADR Cells
In a head‑to‑head comparison within the same study, compound 4o (target compound) exhibited a 3.0‑fold increase in Pgp inhibition relative to the well‑known Pgp inhibitor verapamil, as measured in the Pgp‑overexpressing MCF‑7/ADR cell line [1].
| Evidence Dimension | Pgp inhibitory activity (fold increase over verapamil) |
|---|---|
| Target Compound Data | 3.0‑fold increased inhibition vs. verapamil |
| Comparator Or Baseline | Verapamil (reference Pgp inhibitor, baseline = 1.0‑fold) |
| Quantified Difference | 3.0‑fold higher than verapamil |
| Conditions | Pgp‑overexpressing MCF‑7/ADR cell line (in vitro) |
Why This Matters
This quantifiable superiority over the most cited Pgp inhibitor in the literature directly informs compound selection for MDR reversal studies where benchmark‑level potency is required.
- [1] Lee, K.; Roh, S. H.; Xia, Y.; Kang, K. W. Synthesis and Biological Evaluation of Phenoxy-N-phenylacetamide Derivatives as Novel P-glycoprotein Inhibitors. Bull. Korean Chem. Soc. 2011, 32 (10), 3666–3674. View Source
